molecular formula C12H20O B3331057 1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl- CAS No. 77644-38-3

1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl-

Cat. No. B3331057
CAS RN: 77644-38-3
M. Wt: 180.29 g/mol
InChI Key: CUUZZZQYSLHVPL-UHFFFAOYSA-N
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Description

  • IUPAC Standard InChI : InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)9-13(16)7-11(3)14(15)8-12 .

Molecular Structure Analysis

The compound’s molecular structure consists of a naphthalenone core with a hexahydro-4a,8a-dimethyl-6-(1-methylethenyl) substituent. The isopropenyl group contributes to its unique properties. The 2D and 3D structures can be visualized using computational tools .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of 1H‐Cyclopropa[b]naphthalenes : This research demonstrates the synthesis of 1H-Cyclopropa[b]naphthalenes, including derivatives of 1H-Naphthalen-2-one, by intercepting o-quinodimethanes with 1-bromo-2-chlorocyclopropene and subsequent dehydrohalogenation (Müller & Rodriguez, 1985).

  • Structure Analysis of Derivatives : Research on the structure of 1,8-bis(dimethylamino)naphthalene hydrobromide dihydrate, a derivative of 1H-Naphthalen-2-one, using X-ray crystallography, providing insights into the molecular geometry and hydrogen bonding (Pyżalska et al., 1983).

Chemical Properties and Reactions

  • Acid-Catalyzed Cyclization : Research detailing the acid-catalyzed cyclization of derivatives of 1H-Naphthalen-2-one, highlighting the formation of specific compounds through this chemical process (Kusumi et al., 1975).

  • Gas-phase Reactions with Nitrate Radical : A study on the gas-phase reactions of naphthalene derivatives, including those related to 1H-Naphthalen-2-one, with nitrate radicals, relevant to atmospheric chemistry and pollutant degradation (Phousongphouang & Arey, 2002).

properties

IUPAC Name

4a,8a-dimethyl-3,4,5,6,7,8-hexahydro-1H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-11-6-3-4-7-12(11,2)9-10(13)5-8-11/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUZZZQYSLHVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1(CC(=O)CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl-
Reactant of Route 2
1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl-
Reactant of Route 3
1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl-
Reactant of Route 4
1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl-
Reactant of Route 5
1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl-
Reactant of Route 6
1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl-

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